molecular formula C16H19ClN4O3 B12197514 Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate

Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate

Cat. No.: B12197514
M. Wt: 350.80 g/mol
InChI Key: RWYXSYSAORQIHN-UHFFFAOYSA-N
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Description

Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate is a complex organic compound featuring a fused bicyclic imidazo[1,2-a]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-chloroimidazo[1,2-a]pyridine with ethyl piperidine-1-carboxylate under specific conditions to form the desired product . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while nucleophilic substitution can introduce new functional groups .

Scientific Research Applications

Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets within bacterial cells. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The compound’s unique structure allows it to bind effectively to these targets, disrupting essential biological pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H19ClN4O3

Molecular Weight

350.80 g/mol

IUPAC Name

ethyl 4-[(6-chloroimidazo[1,2-a]pyridine-2-carbonyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C16H19ClN4O3/c1-2-24-16(23)20-7-5-12(6-8-20)18-15(22)13-10-21-9-11(17)3-4-14(21)19-13/h3-4,9-10,12H,2,5-8H2,1H3,(H,18,22)

InChI Key

RWYXSYSAORQIHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

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